

# 1-Chloro-3,5-dinitrobenzene CAS number 618-86-0 properties

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## Compound of Interest

Compound Name: 1-Chloro-3,5-dinitrobenzene

Cat. No.: B1328920

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An In-Depth Technical Guide to **1-Chloro-3,5-dinitrobenzene** (CAS 618-86-0)

**Abstract:** This technical guide provides a comprehensive overview of **1-Chloro-3,5-dinitrobenzene** (CAS 618-86-0), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core physicochemical properties, synthesis methodologies, unique reactivity profile, and critical safety protocols. The narrative emphasizes the causality behind experimental choices and provides actionable insights for laboratory and industrial applications.

## Core Compound Identification and Properties

**1-Chloro-3,5-dinitrobenzene** is an aromatic compound distinguished by a benzene ring substituted with one chlorine atom and two nitro groups at the meta positions.<sup>[1]</sup> This substitution pattern is central to its chemical behavior and utility. Its identity is unequivocally confirmed by its CAS Registry Number: 618-86-0.<sup>[2]</sup>

## Physicochemical Characteristics

A foundational understanding of a compound's physical properties is paramount for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key properties of **1-Chloro-3,5-dinitrobenzene** are summarized below.

Property	Value	Source(s)
CAS Number	618-86-0	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>4</sub>	[3][4][5]
Molecular Weight	202.55 g/mol	[3][4][5]
Appearance	Colorless needles or pale yellow crystals.[4][5][6]	[4][5][7]
Melting Point	176 °C	[2][5]
Boiling Point	285.4 ± 20.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[5]
Solubility	Soluble in ethanol and ether; insoluble in water.[4][5]	[4][5][7]
Topological Polar Surface Area	91.6 Å <sup>2</sup>	[4][5]

## Spectral Data for Characterization

Structural elucidation and purity assessment rely on spectroscopic analysis. While this guide does not reproduce the spectra, researchers can find reference spectra, including NMR, IR, and Mass Spectrometry data, in various chemical databases.[8][9] This data is indispensable for confirming the identity of synthesized or purchased material and for monitoring reaction progress.

## Synthesis and Purification Strategies

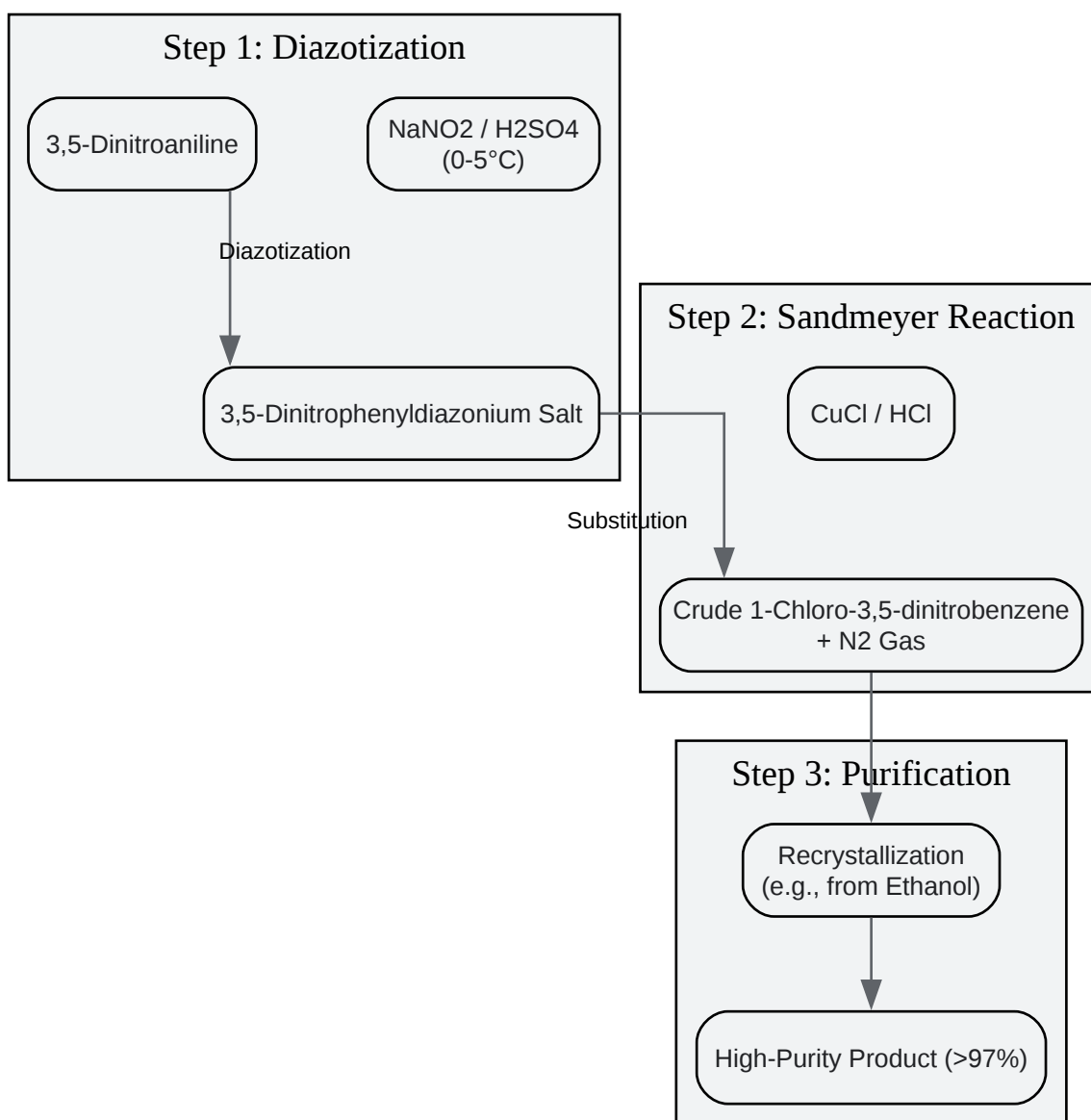
The synthesis of **1-Chloro-3,5-dinitrobenzene** is a multi-step process, as direct nitration of chlorobenzene is inefficient and yields other isomers. The regiochemistry demands a more controlled approach.

### Primary Synthetic Route: The Sandmeyer Reaction

The most common and reliable method for producing high-purity **1-Chloro-3,5-dinitrobenzene** starts with 3,5-dinitroaniline and employs the Sandmeyer reaction. This pathway is favored for its precise control over the placement of the chloro group.

## Protocol: Synthesis via Sandmeyer Reaction

- Diazotization of 3,5-Dinitroaniline:
  - Dissolve 3,5-dinitroaniline in a suitable acidic medium (e.g., glacial acetic acid).
  - Cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
  - Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dissolved in concentrated sulfuric acid while maintaining the low temperature. Stir vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid.
- Copper(I) Chloride Preparation:
  - In a separate vessel, prepare a solution of copper(I) chloride ( $\text{CuCl}$ ) in concentrated hydrochloric acid.
- Sandmeyer Reaction (Substitution):
  - Slowly add the cold diazonium salt solution to the cuprous chloride solution. This addition often causes vigorous effervescence as nitrogen gas is evolved.[\[10\]](#)
  - Control the rate of addition to manage the reaction exotherm and gas evolution.
  - After the addition is complete, the mixture may be gently warmed (e.g., on a steam bath to ~80°C) to ensure the reaction goes to completion.[\[10\]](#)
- Isolation and Workup:
  - Cool the reaction mixture and dilute it with water to precipitate the crude product.
  - Collect the solid **1-Chloro-3,5-dinitrobenzene** by suction filtration.
  - Wash the collected solid thoroughly with water to remove residual acids and copper salts.



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Caption: Workflow for the Sandmeyer synthesis of **1-Chloro-3,5-dinitrobenzene**.

## Alternative Synthetic Route

An alternative, though often more challenging, approach involves the direct chlorination of 1,3-dinitrobenzene. This reaction requires harsh conditions because the two nitro groups strongly deactivate the benzene ring towards electrophilic aromatic substitution.<sup>[11]</sup>

## Purification Methodologies

Achieving high purity (typically >97%) is essential for the compound's use in pharmaceuticals and other sensitive applications.

- **Recrystallization:** This is the most common purification technique. The crude product is dissolved in a hot solvent, such as ethanol, and allowed to cool slowly, causing the pure crystals to form while impurities remain in the solution.
- **Chromatography:** For applications requiring exceptional purity, column chromatography or preparative HPLC can be employed to separate the target compound from isomers and other by-products.

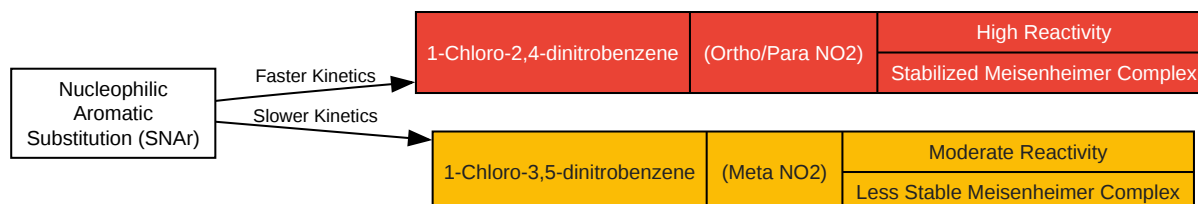
## Chemical Reactivity and Core Applications

The reactivity of **1-Chloro-3,5-dinitrobenzene** is dominated by the strong electron-withdrawing nature of its two nitro groups.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The primary reaction of interest is nucleophilic aromatic substitution (S<sub>N</sub>Ar). The nitro groups, positioned meta to the chlorine, strongly activate the aromatic ring towards attack by nucleophiles.<sup>[1][12]</sup> This allows the chlorine atom to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.<sup>[1][13]</sup>

However, the meta positioning of the nitro groups provides a crucial point of distinction. Unlike its 1-chloro-2,4-dinitrobenzene isomer, where the nitro groups are in the ortho and para positions, the negative charge in the Meisenheimer complex intermediate cannot be directly delocalized onto the nitro groups. This results in a less stable intermediate and, consequently, slower reaction kinetics for the 3,5-isomer compared to the 2,4-isomer. This nuanced reactivity is a critical consideration for process chemists when designing synthetic pathways.



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Caption: Reactivity comparison of dinitrochlorobenzene isomers in S<sub>N</sub>Ar reactions.

## Key Applications

Its ability to undergo S<sub>N</sub>Ar makes **1-Chloro-3,5-dinitrobenzene** a valuable building block.

- **Pharmaceutical Synthesis:** It serves as an intermediate in the creation of more complex active pharmaceutical ingredients (APIs).<sup>[1]</sup>
- **Dyes and Pigments:** The dinitroaromatic structure is a common feature in certain classes of dyes.<sup>[1]</sup>
- **Agrochemicals:** It is used in the development of some pesticides and herbicides.<sup>[1]</sup>
- **Materials Science:** It can be used to synthesize specialized polymers and resins, where the nitro groups can be further modified to impart specific properties like thermal stability.<sup>[1]</sup>

## Safety, Handling, and Storage

**1-Chloro-3,5-dinitrobenzene** and its isomers are hazardous materials that demand strict adherence to safety protocols. Information for the broader class of chlorodinitrobenzenes indicates significant toxicity.<sup>[6][14]</sup>

## Hazard Identification

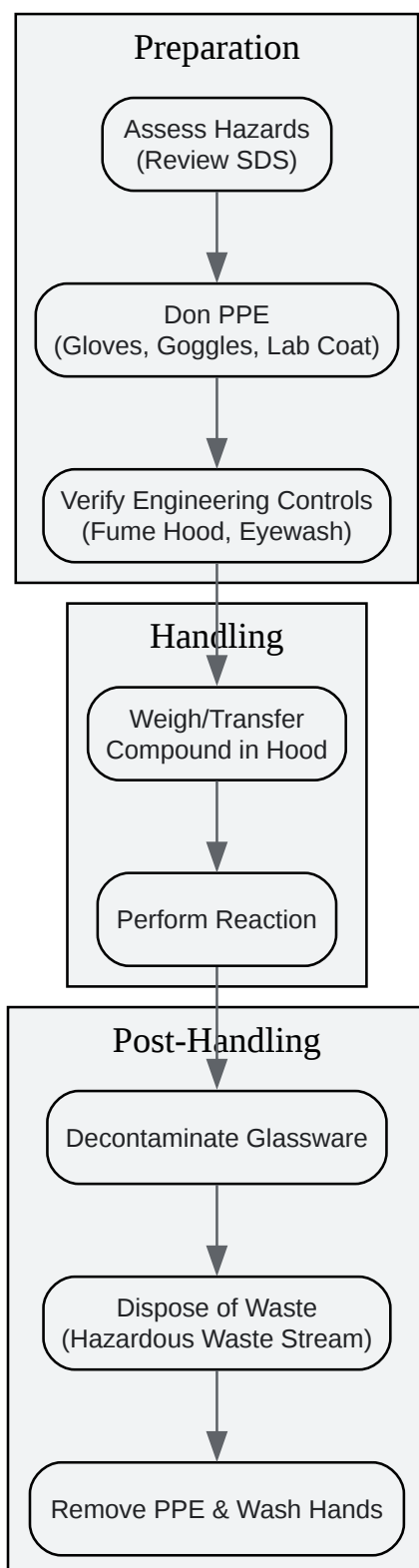
- **Toxicity:** Harmful if swallowed and may be toxic or fatal in contact with skin.<sup>[15][16]</sup> The substance can be absorbed through the skin.<sup>[6]</sup>
- **Health Effects:** May cause effects on the blood, leading to the formation of methaemoglobin, with symptoms including blue lips, dizziness, and confusion.<sup>[6]</sup> These effects may be delayed.
- **Irritation:** Can cause skin and serious eye irritation.<sup>[16]</sup>
- **Environmental Hazard:** Toxic to aquatic life with long-lasting effects.<sup>[6][17]</sup> Release to the environment must be avoided.<sup>[15]</sup>

## Safe Handling and Personal Protective Equipment (PPE)

A rigorous safety workflow must be implemented when handling this compound.

### Protocol: Safe Handling Workflow

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[17\]](#) Ensure that an eyewash station and safety shower are immediately accessible.[\[17\]](#)
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles or a face shield.[\[15\]](#)
  - Skin and Body Protection: Wear a lab coat or suitable protective clothing.[\[15\]](#)
  - Respiratory Protection: If dust formation is unavoidable, use a certified respirator.[\[15\]](#)
- Hygiene Practices: Do not eat, drink, or smoke in the work area.[\[15\]](#)[\[16\]](#) Wash hands thoroughly after handling.[\[16\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[17\]](#) Keep it separated from combustible materials, reducing agents, and foodstuffs.[\[6\]](#)
- Disposal: Dispose of waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[\[14\]](#)[\[17\]](#)



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Caption: Safe handling workflow for **1-Chloro-3,5-dinitrobenzene**.



## First-Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[17]
- Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. Seek immediate medical attention.[16][17]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[17]

## Conclusion

**1-Chloro-3,5-dinitrobenzene** is a versatile chemical intermediate with a well-defined reactivity profile centered on nucleophilic aromatic substitution. Its synthesis via the Sandmeyer reaction offers a reliable route to a high-purity product. The compound's moderate reactivity, when compared to its 2,4-isomer, presents both challenges and opportunities for synthetic chemists. However, its significant toxicity and environmental hazards necessitate stringent adherence to safety protocols. For researchers in drug discovery and materials science, a thorough understanding of these properties is crucial for leveraging this compound's synthetic potential safely and effectively.

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